The compound is a derivative of spirocyclic structures, specifically containing both an oxa (oxygen) and aza (nitrogen) atom within the ring system. It is synthesized from readily available starting materials through multi-step synthetic routes, which include protecting group strategies and functional group transformations. The tert-butoxycarbonyl group serves as a protective group for the amine functionality during synthesis.
The synthesis of 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid typically involves several key steps:
The molecular structure of 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid features a spirocyclic framework characterized by:
9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets, particularly proteins or enzymes:
The physical and chemical properties of 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid are crucial for its application:
The scientific applications of 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid are diverse and impactful:
Privileged scaffolds are molecular frameworks demonstrating versatile binding to diverse biological targets, enabling efficient exploration of structure-activity relationships (SAR). Spirocycles—characterized by a central atom connecting two perpendicular rings—exemplify this concept through their unique 3D spatial configuration and enhanced fraction of sp³-hybridized carbons (Fsp³). These features confer superior conformational rigidity and reduced molecular planarity compared to flat heteroaromatics, mitigating off-target effects and improving solubility. Their ability to project substituents into distinct pharmacophoric spaces mimics peptide secondary structures (e.g., β-turns), making them indispensable for targeting complex binding pockets [4] [7].
Table 1: Key Attributes of Privileged Spirocyclic Scaffolds
| Property | Traditional Scaffolds | Spirocyclic Scaffolds | Impact on Drug Design | 
|---|---|---|---|
| Fsp³ | Low (0.2–0.4) | High (0.5–0.8) | Improved solubility, reduced toxicity | 
| 3D Character | Limited | Pronounced | Enhanced target selectivity | 
| Synthetic Versatility | Moderate | High | Facilitates rapid SAR exploration | 
| Natural Product Analogy | Rare | Common (e.g., alkaloids) | Biologically relevant motifs | 
The 1-oxa-9-azaspiro[5.5]undecane core—a bridged oxa-aza spirocycle—integrates oxygen and nitrogen heteroatoms within a saturated, strained bicyclic system. Derivatives like 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid (CAS: 1160246-98-9) serve as pivotal building blocks for central nervous system (CNS) agents and enzyme inhibitors. The Boc-protected carboxylic acid moiety enables modular derivatization: the carboxylic acid supports amidation/coupling, while the Boc group permits selective deprotection to reveal a secondary amine for further functionalization. This bifunctionality accelerates the synthesis of libraries targeting GABA receptors, kinases, and GPCRs [3] [8].
Spiropiperidines evolved from early natural product isolations (e.g., spirocyclic alkaloids) to synthetic platforms addressing pharmacokinetic challenges. The 1990s saw spirocycles like spiropiperidine lactams emerge to enhance blood-brain barrier penetration. Contemporary design leverages their controllable ring puckering and stereochemical diversity to optimize target engagement. The 1-oxa-9-azaspiro[5.5]undecane system represents an advancement over simpler spirocyclic piperidines by incorporating metabolic stability via ether linkages and tunable polarity via the carboxylic acid handle [1] [5].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7